8-Hydroxy-2(1H)-quinolinone 8-Hydroxy-2(1H)-quinolinone Quinoline-2,8-diol is a dihydroxyquinoline. It is a tautomer of an 8-hydroxyquinolin-2(1H)-one.
Brand Name: Vulcanchem
CAS No.: 15450-76-7
VCID: VC0032275
InChI: InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
SMILES: C1=CC2=C(C(=C1)O)NC(=O)C=C2
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

8-Hydroxy-2(1H)-quinolinone

CAS No.: 15450-76-7

Reference Standards

VCID: VC0032275

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

8-Hydroxy-2(1H)-quinolinone - 15450-76-7

CAS No. 15450-76-7
Product Name 8-Hydroxy-2(1H)-quinolinone
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 8-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
Standard InChIKey ZXZKYYHTWHJHFT-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)O
SMILES C1=CC2=C(C(=C1)O)NC(=O)C=C2
Canonical SMILES C1=CC2=C(C(=C1)O)NC(=O)C=C2
Description Quinoline-2,8-diol is a dihydroxyquinoline. It is a tautomer of an 8-hydroxyquinolin-2(1H)-one.
Synonyms 2,8-Dihydroxyquinoline; 8-Hydroxy-1H-quinolin-2-one; 8-Hydroxy-2-oxo-1,2-dihydroquinoline; 8-Hydroxycarbostyril; NSC 108383
PubChem Compound 97250
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator